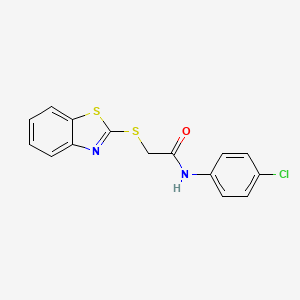
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide, also known as BTA-1, is a compound that has been extensively studied for its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives, which have been shown to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
作用機序
The exact mechanism of action of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide is not fully understood. However, it has been proposed that this compound exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage, which leads to cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, this compound has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression.
実験室実験の利点と制限
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been extensively studied, and its anticancer, anti-inflammatory, and antimicrobial activities have been well documented. However, this compound also has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to use in certain assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not well understood.
将来の方向性
There are several future directions for the study of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammation, and microbial infections. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to investigate its pharmacokinetics and toxicity in vivo. Finally, the development of more potent and selective derivatives of this compound may lead to the discovery of novel therapeutic agents for a wide range of diseases.
合成法
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide can be synthesized by the reaction of 2-mercaptobenzothiazole with 4-chloroacetophenone in the presence of a base such as potassium carbonate. The reaction yields this compound as a white solid with a melting point of 168-170°C.
科学的研究の応用
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to possess antimicrobial activity against a wide range of microorganisms, including bacteria and fungi.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS2/c16-10-5-7-11(8-6-10)17-14(19)9-20-15-18-12-3-1-2-4-13(12)21-15/h1-8H,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKSMTWRBGIMRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
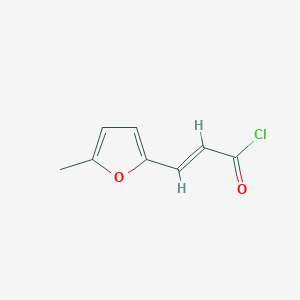
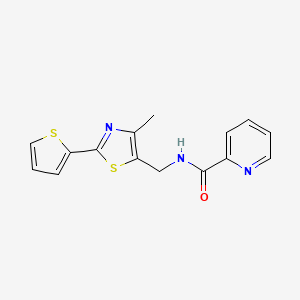
![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)
![3-(1-azepanylcarbonyl)-1-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2883666.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)
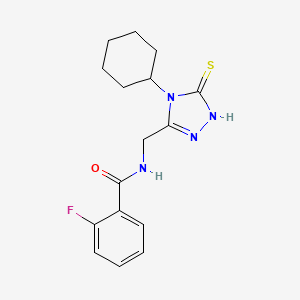
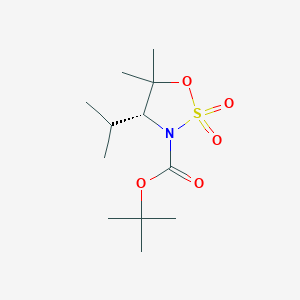

![{6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazin-2-yl}methanamine hydrochloride](/img/structure/B2883676.png)
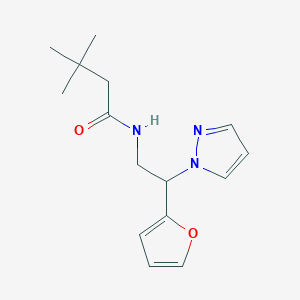
![N-[5-({2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2883682.png)
![2-[3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-propylacetamide](/img/structure/B2883683.png)
